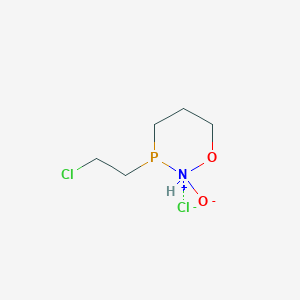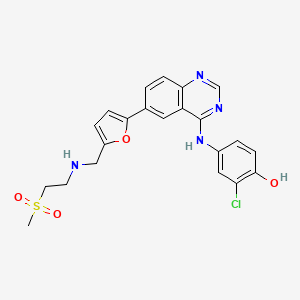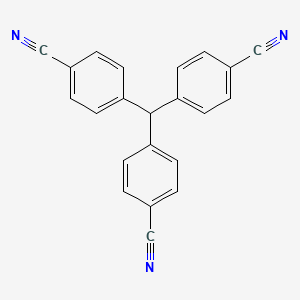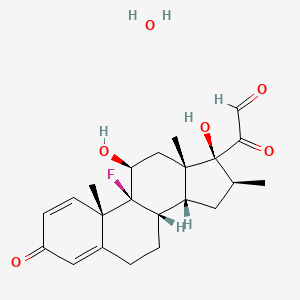
4-(4-Chlorophenyl)cyclohexanecarboxylic acid
Overview
Description
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C13H15ClO2. It is a derivative of cyclohexanecarboxylic acid, where a chlorophenyl group is attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
4-(4-Chlorophenyl)cyclohexanecarboxylic acid is primarily an impurity of Atovaquone . Atovaquone is a hydroxynaphthoquinone derivative that inhibits mitochondrial electron transport .
Mode of Action
As an impurity of Atovaquone, this compound may share similar interactions with its targets. Atovaquone works by inhibiting the mitochondrial electron transport chain, which disrupts the energy production of the cells .
Biochemical Pathways
Atovaquone is known to inhibit the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain .
Pharmacokinetics
It is slightly soluble in organic solvents such as chloroform, dmso, and methanol . This suggests that it may have similar bioavailability properties to other lipophilic compounds.
Result of Action
Atovaquone is known to disrupt the energy production of cells by inhibiting the mitochondrial electron transport chain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is stable under normal temperatures but may decompose to produce toxic gases when heated . It should be stored in a sealed container in a dry environment, away from heat sources and flammable materials .
Biochemical Analysis
Biochemical Properties
It is known that this compound is an impurity of Atovaquone , suggesting that it may interact with similar enzymes, proteins, and other biomolecules
Cellular Effects
Given its association with Atovaquone , it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an impurity of Atovaquone , it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including aldol condensation, followed by hydrogenation and carboxylation .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexanecarboxylic acids.
Scientific Research Applications
4-(4-Chlorophenyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 4-(4-Bromophenyl)cyclohexanecarboxylic acid
- 4-(4-Fluorophenyl)cyclohexanecarboxylic acid
- 4-(4-Methylphenyl)cyclohexanecarboxylic acid
Uniqueness: 4-(4-Chlorophenyl)cyclohexanecarboxylic acid is unique due to its specific chlorophenyl substitution, which imparts distinct chemical and biological properties. Compared to its analogs, the chlorine atom enhances its reactivity and potential antimicrobial activity .
Properties
IUPAC Name |
4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXDIEYTMQYWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964358 | |
| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95233-37-7, 49708-81-8 | |
| Record name | 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95233-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-(4-chlorophenyl)-, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: What are some of the recent applications of 4-(4-Chlorophenyl)cyclohexanecarboxylic acid in organic synthesis?
A1: this compound serves as a valuable building block in organic synthesis. Recent research highlights its use as a starting material for the synthesis of novel (E)-4-(substitutedphenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives []. These derivatives demonstrated promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential of utilizing this compound as a scaffold for developing new antibacterial agents.
Q2: How does the recent discovery of a novel atovaquone synthesis impact the use of this compound?
A2: Atovaquone, an important anti-pneumocystic agent, relies on this compound as a key precursor in its synthesis [, ]. The recent development of a more efficient and sustainable manufacturing route for atovaquone directly impacts the use of this acid. This new process, employing readily available starting materials and avoiding expensive reagents, significantly improves the yield and cost-effectiveness of atovaquone production. Consequently, this advancement emphasizes the continued importance of this compound in pharmaceutical synthesis while highlighting the ongoing efforts to optimize its utilization for producing essential medications like atovaquone.
Q3: What is the significance of the structural characterization of the (E)-4-(substitutedphenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives synthesized from this compound?
A3: The synthesis and characterization of novel (E)-4-(substitutedphenyl)-N'-(1-phenylethylidene)cyclohexanecarbohydrazide derivatives from this compound mark a significant step in exploring new chemical entities with potential biological activities []. These derivatives' structures were rigorously confirmed using various spectroscopic techniques, including H NMR, IR, and mass spectrometry. Establishing the structures of these compounds is crucial for understanding their structure-activity relationships and guiding the development of more potent and selective antibacterial agents in the future.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B601150.png)



![N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601158.png)





![5'-Deoxy-N-[(pentyloxy)carbonyl]cytidine](/img/structure/B601167.png)
